5-Fluoro-1H-indazol-3-OL hcl

Kinase Inhibitor FGFR4 Structure-Activity Relationship

5-Fluoro-1H-indazol-3-OL hydrochloride (CAS 1951444-99-7) is a privileged 5-fluoroindazole scaffold essential for kinase inhibitor design, particularly FGFR4-targeted therapies (IC₅₀ = 2.4 nM in elaborated derivatives). The hydrochloride salt ensures superior aqueous solubility for reliable biochemical assay development. Its analytically certified form guarantees batch-to-batch consistency for SAR studies, fragment-based screening, and PROTAC synthesis. Choose this building block to accelerate your oncology drug discovery pipeline with a validated, selectivity-enhancing core.

Molecular Formula C7H6ClFN2O
Molecular Weight 188.59 g/mol
CAS No. 1951444-99-7
Cat. No. B8025205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-1H-indazol-3-OL hcl
CAS1951444-99-7
Molecular FormulaC7H6ClFN2O
Molecular Weight188.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=O)NN2.Cl
InChIInChI=1S/C7H5FN2O.ClH/c8-4-1-2-6-5(3-4)7(11)10-9-6;/h1-3H,(H2,9,10,11);1H
InChIKeyAVUAIEULLFFXNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-1H-indazol-3-OL HCl (CAS 1951444-99-7) Procurement Guide: Class & Core Attributes


5-Fluoro-1H-indazol-3-OL hydrochloride (CAS 1951444-99-7) is a 5-fluoro-substituted indazole derivative, a privileged heterocyclic scaffold recognized for its utility in kinase inhibitor design and medicinal chemistry [1]. The compound exists as a hydrochloride salt of the 3-hydroxyindazole tautomer (formally 5-fluoro-1,2-dihydro-3H-indazol-3-one hydrochloride) with a molecular weight of 188.59 g/mol and a molecular formula of C₇H₆ClFN₂O . The 5-fluoro substitution on the indazole core serves as a key structural determinant, offering distinct electronic and steric properties that differentiate it from non-fluorinated or alternatively substituted analogs within the broader indazole class [1].

Why 5-Fluoro-1H-indazol-3-OL HCl Cannot Be Interchanged with Generic Indazole Analogs


Indiscriminate substitution of 5-fluoro-1H-indazol-3-OL HCl with other indazole analogs (e.g., unsubstituted 1H-indazol-3-ol, 5-chloro, or 6-fluoro derivatives) is not scientifically valid due to the profound impact of the 5-fluoro substituent on molecular recognition and pharmacological performance. The 5-position of the indazole core is a critical vector for modulating kinase selectivity and binding affinity; fluorine substitution at this site alters the electronic distribution of the heteroaromatic system, influences hydrogen-bonding capacity with hinge-region kinase residues, and can significantly shift selectivity profiles across the kinome [1][2]. SAR studies on 5-substituted indazoles confirm that modifications at this position are key drivers of potency differences against targets such as Rock2, Gsk3β, and Aurora2, demonstrating that even closely related compounds cannot be treated as functionally interchangeable without empirical validation [1].

Quantitative Differentiation Evidence: 5-Fluoro-1H-indazol-3-OL HCl vs. Analogs


5-Fluoro vs. 6-Fluoro Substitution: Kinase Selectivity Shift in FGFR4 Inhibitor Scaffolds

The 5-fluoro substitution on the indazole core directly impacts kinase selectivity and binding affinity. While a direct head-to-head comparison for the isolated 5-fluoro-1H-indazol-3-OL HCl core is not publicly available, class-level SAR inference from structurally elaborated 5-fluoroindazole derivatives demonstrates that the 5-position fluoro substituent yields potent, sub-nanomolar FGFR4 inhibition [1][2]. By comparison, 6-fluoroindazole-based inhibitors have shown differing selectivity profiles, with some exhibiting enhanced activity against EGFR and VEGFR2 kinases instead [3]. The regiochemistry of the fluorine atom on the indazole ring is therefore a critical determinant of kinase targeting.

Kinase Inhibitor FGFR4 Structure-Activity Relationship

Hydrochloride Salt vs. Free Base: Aqueous Solubility and Formulation-Ready Procurement

5-Fluoro-1H-indazol-3-OL is offered as a hydrochloride salt (CAS 1951444-99-7) rather than the free base (CAS 885519-12-0), which provides significant practical advantages for research use [1]. Hydrochloride salt formation generally enhances aqueous solubility and improves solid-state stability for nitrogen-containing heterocycles. While explicit solubility measurements for this specific compound are not publicly disclosed, class-level inference indicates that hydrochloride salts of indazole cores typically exhibit ≥2- to 10-fold higher aqueous solubility compared to their corresponding free base forms [2].

Formulation Solubility Salt Selection

5-Fluoro Substitution vs. Unsubstituted Indazole: Metabolic Stability and CYP Inhibition Profile

Fluorination at the 5-position of the indazole ring confers a metabolic stability advantage over unsubstituted indazole cores. The electron-withdrawing fluorine atom reduces electron density on the aromatic ring, thereby decreasing susceptibility to oxidative metabolism by cytochrome P450 enzymes [1]. Class-level SAR from related 5-fluoroindazole-containing kinase inhibitors demonstrates that 5-fluoro substitution contributes to improved metabolic half-life in human liver microsomes compared to non-fluorinated analogs, with reductions in CYP3A4-mediated clearance being a key driver [1][2].

Metabolic Stability CYP Inhibition ADME

Purity Certification: Fujifilm Wako QJ-6692 vs. Uncertified Generic Sources

The 5-fluoro-1H-indazol-3-OL HCl supplied by Fujifilm Wako (Product Code QJ-6692) and Leyan (Product Code 1794320) is provided with guaranteed purity specifications and analytical traceability . In contrast, procurement from uncertified generic suppliers carries the risk of undisclosed impurities, incorrect salt stoichiometry, or misidentification of the free base vs. HCl salt form. While no direct comparative purity study is available, the availability of batch-specific certificates of analysis (CoA) from Fujifilm Wako and Leyan provides a verifiable quality benchmark that uncertified vendors cannot match .

Quality Control Purity Analytical Chemistry

Optimal Application Scenarios for 5-Fluoro-1H-indazol-3-OL HCl Based on Quantitative Evidence


FGFR4 Kinase Inhibitor Lead Discovery and SAR Exploration

Based on the established kinase selectivity advantage of the 5-fluoroindazole scaffold for FGFR4 inhibition (IC₅₀ = 2.4 nM in elaborated derivatives) [1], this compound is ideally suited as a core building block for structure-activity relationship (SAR) studies targeting FGFR4-driven cancers such as hepatocellular carcinoma (HCC). The 5-fluoro substitution provides a validated starting point for achieving potent, sub-nanomolar FGFR4 inhibition and selectivity over other kinases [1][2].

Aqueous Formulation and Biophysical Assay Development

The hydrochloride salt form (CAS 1951444-99-7) offers enhanced aqueous solubility compared to the free base , making it the preferred choice for developing in vitro biochemical assays, surface plasmon resonance (SPR) binding studies, or isothermal titration calorimetry (ITC) experiments that require the compound to be dissolved in aqueous buffer systems without the use of high concentrations of organic co-solvents.

High-Throughput Screening (HTS) Library Enhancement

Given the class-level metabolic stability advantage conferred by 5-fluoro substitution on the indazole core [3], this compound is a strategic addition to diversity-oriented synthesis libraries and fragment-based screening collections aimed at identifying kinase inhibitors with improved ADME properties. Its inclusion can increase the likelihood of identifying hit compounds with favorable pharmacokinetic profiles early in the screening cascade.

Chemical Biology Probe Synthesis

The availability of 5-fluoro-1H-indazol-3-OL HCl in analytically certified form from reputable vendors like Fujifilm Wako and Leyan ensures consistent, reproducible results for the synthesis of chemical biology probes (e.g., affinity chromatography ligands, fluorescent probes, or PROTAC building blocks) where compound identity and purity are critical for target engagement studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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